molecular formula C57H108O6 B8091939 2-Oleoyldistearin

2-Oleoyldistearin

Cat. No. B8091939
M. Wt: 889.5 g/mol
InChI Key: RBLADLVPSYELCA-KDJFERLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oleoyldistearin is a useful research compound. Its molecular formula is C57H108O6 and its molecular weight is 889.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oleoyldistearin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oleoyldistearin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • OLEX2 Software Application : OLEX2, a software for determining, visualizing, and analyzing molecular crystal structures, may have applications in studying the crystallographic properties of compounds like 2-Oleoyldistearin (Dolomanov et al., 2009).

  • Phospholipid Membrane Study : Research on the molecular organization in phospholipid membranes, using molecules like 1-oleoyl-2-stearoylphosphatidylcholine, may provide insights relevant to the behavior of 2-Oleoyldistearin in similar environments (Soni et al., 2009).

  • Nutritional Absorption Research : A study on the absorption of fats and nutrients in rats indicated that the positional distribution of fatty acids in triacylglycerols, similar to 2-Oleoyldistearin, can significantly impact absorption rates (Brink et al., 1995).

  • Nucleation in Cocoa Butter : Research on the nucleation of 2-oleodistearin on tristearin surfaces can inform the production and tempering processes in the chocolate industry (Co et al., 2019).

  • Fatty Acid Distribution in Fats : A study on the distribution of fatty acids in glycerides of animal and vegetable fats, including 2-Oleoyldistearin, provided insights into the structure of naturally occurring triglycerides (Mattson & Lutton, 1958).

  • Dyslipidemia and Diabetes Study : Research on lipid composition changes in apolipoprotein-B-containing lipoproteins in women with type 2 diabetes can be related to the effects of different fatty acid compositions like 2-Oleoyldistearin (Ståhlman et al., 2012).

properties

IUPAC Name

[3-octadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLADLVPSYELCA-KDJFERLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H108O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Oleoyldistearin

CAS RN

2846-04-0
Record name Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40.5 - 42.5 °C
Record name Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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